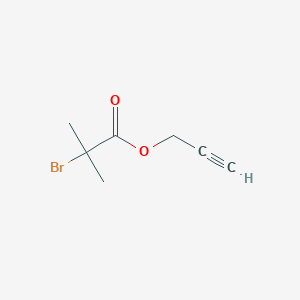

Propargyl 2-bromoisobutyrate

描述

Propargyl 2-bromoisobutyrate is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Propargyl 2-bromoisobutyrate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) processes . Its primary targets are monomers that are susceptible to radical polymerization. The role of this compound is to initiate the polymerization process by transferring its propargyl group to the monomer .

Mode of Action

The compound interacts with its targets through a process known as “click” chemistry . This is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility. In the context of ATRP, this compound transfers its propargyl group to the monomer, creating a radical that can then react with other monomers to form a polymer .

Biochemical Pathways

The key biochemical pathway involved in this process is the ATRP pathway . This pathway is characterized by the transfer of radicals from the initiator (in this case, this compound) to the monomer. The resulting radical monomer can then react with other monomers to form a polymer .

Pharmacokinetics

Its bioavailability in a reaction is high, as it readily reacts with suitable monomers to initiate the atrp process .

Result of Action

The result of this compound’s action is the formation of a polymer. The specific properties of the polymer (such as its length, branching, and composition) can be controlled by adjusting the conditions of the ATRP process .

Action Environment

The action of this compound is influenced by several environmental factors. These include the presence of other chemicals (such as catalysts or inhibitors), the temperature, and the pressure . These factors can influence the efficiency of the ATRP process and the properties of the resulting polymer .

生物活性

Propargyl 2-bromoisobutyrate (PBiB) is a compound that has garnered attention in the fields of polymer chemistry and drug delivery systems due to its unique chemical properties and biological activities. This article delves into the biological activity of PBiB, highlighting its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is defined by its molecular formula and is characterized by the presence of a propargyl group, which enhances its reactivity in various chemical processes. The compound serves as an initiator in Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of complex polymer architectures.

Applications in Polymer Chemistry

PBiB is primarily utilized as an initiator in ATRP, a method that enables the controlled polymerization of monomers to produce well-defined polymers. Research indicates that while PBiB can initiate polymerization, the control over the process may vary depending on experimental conditions and the specific monomers used. Notably, it has been shown that PBiB's effectiveness can be improved when used in conjunction with other initiators or under optimized conditions .

Table 1: Summary of Polymerization Studies Using PBiB

Biological Activity and Drug Delivery Systems

In addition to its role in polymer chemistry, PBiB has been investigated for its potential applications in drug delivery systems. The compound's ability to form conjugates with therapeutic agents allows for targeted delivery and controlled release of drugs. For instance, studies have demonstrated that polymers synthesized using PBiB can effectively encapsulate drugs such as Doxorubicin (DOX), achieving significant loading efficiencies .

Case Study: Drug Loading Efficiency

A recent study highlighted the use of a linear-graft triblock copolymer synthesized with PBiB as an initiator. The results showed:

- DOX Loading Content : 5.3%

- DOX Loading Efficiency : 28.5%

These findings underscore PBiB's utility in enhancing the performance of drug delivery systems by improving drug encapsulation capabilities .

The biological activity of PBiB can be attributed to its structural features that facilitate chemical reactions, including:

- Click Chemistry : The acetylene functionality allows for Cu-mediated ligation, enabling the formation of complex structures that can interact with biological systems.

- Radical Polymerization : The initiation of radical polymerization leads to the formation of reactive species capable of further chemical transformations, enhancing the versatility of polymers derived from PBiB.

科学研究应用

Role as an ATRP Initiator

Propargyl 2-bromoisobutyrate is primarily utilized as an initiator in ATRP due to its unique structural features that facilitate controlled polymerization. The compound's alkyne functionality allows for subsequent "click" reactions, enhancing the versatility of synthesized polymers.

Case Study: Synthesis of Poly(2-hydroxyethyl methacrylate)

A study demonstrated that PBiB can initiate the polymerization of 2-hydroxyethyl methacrylate (HEMA) to produce poly(2-hydroxyethyl methacrylate) (PHEMA). Although the control over polymerization was initially poor, modifications using other propargyl derivatives improved control over molecular weight and dispersity. The resulting PHEMA exhibited a high degree of polymerization (DP) and low molar mass dispersity (D) under optimized conditions, highlighting the potential of PBiB in producing well-defined polymers .

Synthesis of Block Copolymers

PBiB has been effectively used to synthesize block copolymers through sequential ATRP. For instance, researchers have synthesized poly(ethylene glycol)-block-poly(2-hydroxyethyl methacrylate) (MPEG-b-PHEMA) by employing click reactions following ATRP. This approach allowed for the creation of complex polymer architectures that are beneficial for biomedical applications, including drug delivery systems .

Drug Delivery Systems

The incorporation of PBiB into drug delivery systems has shown promising results. The synthesized polymers can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for controlled release of therapeutic agents.

Example: Nanoparticle Drug Carriers

Recent advancements have utilized PBiB-based polymers to create nanoparticles capable of encapsulating drugs like doxorubicin (DOX). These nanoparticles exhibited controlled release profiles influenced by environmental conditions, demonstrating their potential in targeted cancer therapies. The use of PBiB facilitates the integration of functional groups that enhance drug loading and release mechanisms .

Quantum Chemical Investigations

Research into the molecular structure and reactivity of PBiB has provided insights into its chemical behavior, which is crucial for optimizing its applications in polymer synthesis. Quantum chemical studies have identified key reactive sites within the molecule, aiding in the design of more effective polymerization strategies and functional materials .

Comparison with Other Initiators

The effectiveness of PBiB as an ATRP initiator can be compared with other initiators such as ethyl 2-bromoisobutyrate (EBiB). While both initiators facilitate controlled polymer growth, PBiB's alkyne functionality offers additional opportunities for post-polymerization modifications through click chemistry, enhancing its utility in creating multifunctional materials .

化学反应分析

Initiation in Atom Transfer Radical Polymerization (ATRP)

Propargyl 2-bromoisobutyrate serves as a functional initiator in ATRP, enabling the synthesis of polymers with controlled molecular weights and terminal alkyne groups. Key findings include:

-

Mechanism : The bromine atom undergoes reversible redox reactions with copper catalysts (e.g., CuBr/ligand systems), generating radicals that propagate polymerization .

-

Monomer Compatibility : Successfully initiates polymerization of styrene, methyl methacrylate (MMA), and 2-hydroxyethyl methacrylate (HEMA) .

-

Kinetic Limitations : Compared to ethyl 2-bromoisobutyrate (EBiB), PBiB exhibits slower initiation due to steric hindrance from the propargyl group, leading to broader dispersity (Đ = 1.3–1.5) .

Table 1: ATRP Performance of PBiB vs. EBiB

| Initiator | Monomer | Conversion (%) | Mₙ (kDa) | Đ |

|---|---|---|---|---|

| PBiB | Styrene | 85 | 22.4 | 1.45 |

| EBiB | Styrene | 92 | 25.1 | 1.15 |

| PBiB | HEMA | 78 | 18.9 | 1.62 |

| Data from controlled ATRP studies |

Oxidative Side Reactions in ATRP

The terminal alkyne group in PBiB participates in unintended oxidative coupling under ATRP conditions:

-

Alkyne-Alkyne Coupling : In the presence of oxygen or Cu(I), two propargyl groups react to form a 1,3-diyne linkage, producing bimodal polymer distributions .

-

Mitigation Strategies :

Post-Polymerization Functionalization via Click Chemistry

The alkyne terminus enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Applications :

-

Reaction Efficiency : Near-quantitative coupling (>95%) under mild conditions (CuBr/PMDETA, RT) .

Table 2: Click Reactions with PBiB-Derived Polymers

| Polymer | Azide Partner | Product Application | Yield (%) |

|---|---|---|---|

| PHEMA-PBiB | Perylene bisimide | Semiconductor composites | 97 |

| PS-PBiB | 3-Azidopropyl methacrylate | Drug delivery systems | 92 |

| Data from |

Comparative Reactivity with Other Initiators

PBiB’s alkyne functionality provides distinct advantages over conventional ATRP initiators:

Table 3: PBiB vs. EBiB in ATRP

| Feature | PBiB | EBiB |

|---|---|---|

| Functional group | Alkyne (post-modifiable) | Ethyl (inert) |

| Dispersity (Đ) | 1.3–1.6 | 1.1–1.3 |

| Click reactivity | High | None |

| Industrial adoption | Niche (research) | Widespread |

| Synthesized from |

Thermodynamic and Electronic Insights

Quantum chemical studies reveal:

-

Reactive Sites : The propargyl oxygen and bromine atoms exhibit high electrophilicity (Fukui indices: f⁺ = 0.15–0.18), while the alkyne carbon is nucleophilic (f⁻ = 0.12) .

-

HOMO-LUMO Gap : ΔE = 5.6 eV, indicating moderate reactivity suitable for controlled polymerization .

-

Thermal Stability : Decomposition onset at 185°C, compatible with ATRP (typically <120°C) .

属性

IUPAC Name |

prop-2-ynyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-4-5-10-6(9)7(2,3)8/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILOBFYTKJHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539272 | |

| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-86-2 | |

| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40630-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Propargyl 2-bromoisobutyrate so unique in polymer synthesis?

A1: PBiB acts as an initiator in Atom Transfer Radical Polymerization (ATRP) [, , , , , , ] due to its bromine atom, allowing for controlled polymer chain growth. Simultaneously, its propargyl group provides a handle for further functionalization via highly efficient "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, , , , , ]. This dual functionality makes PBiB a powerful tool for creating well-defined polymers with complex architectures.

Q2: Can you elaborate on the role of PBiB as an initiator in ATRP?

A2: In ATRP, the bromine atom in PBiB participates in a reversible redox reaction with a copper catalyst. This generates a radical on the initiator, which can then initiate the polymerization of a suitable monomer. The reversible nature of this reaction allows for control over the polymerization process, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions [, , , , , , ].

Q3: How does the choice of solvent influence the ATRP of HEMA using PBiB as an initiator?

A3: Studies have shown that the solvent composition significantly impacts the polymerization controllability when using PBiB as an initiator for the ATRP of 2-hydroxyethyl methacrylate (HEMA) []. A solvent mixture of methanol and 2-butanone was found to be optimal, with the ratio of these solvents influencing the polymerization kinetics, degree of polymerization, and dispersity of the resulting PHEMA polymer.

Q4: Are there any limitations to using PBiB in ATRP?

A4: While PBiB is a versatile initiator, its propargyl group can sometimes interfere with the ATRP process, particularly when polymerizing monomers like propargyl methacrylate (PgMA) []. This can lead to uncontrolled polymerization, high polydispersities, and even cross-linking. In such cases, using alternative monomers or modifying reaction conditions might be necessary to achieve better control.

Q5: How does the "click" chemistry aspect of PBiB contribute to material design?

A5: The propargyl group in PBiB enables the attachment of various molecules or polymers via highly efficient CuAAC reactions [, , , , , ]. This "click" chemistry approach allows researchers to precisely modify the properties of materials. For instance, hydrophilic polymers like polyethylene glycol (PEG) can be conjugated to PBiB-initiated polymers to enhance their water solubility [].

Q6: Can you provide an example of PBiB's application in synthesizing complex polymer architectures?

A6: PBiB has been successfully employed to synthesize macrocyclic molecular brushes with amphiphilic block copolymers as side chains []. This involved using PBiB to initiate the ATRP of HEMA, followed by end-group modifications and cyclization via click chemistry. Further ATRP and coupling reactions allowed for the attachment of amphiphilic block copolymers, demonstrating the versatility of PBiB in creating complex macromolecular structures.

Q7: Are there alternative initiators to PBiB for similar applications?

A7: Yes, other initiators with both ATRP initiating groups and "clickable" moieties exist. For instance, 3-(trimethylsilyl)this compound (TMSPBiB) has been used as an alternative to PBiB in some cases, offering potentially improved control over polymerization [, ]. The choice of initiator ultimately depends on the specific requirements of the polymerization and desired material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。